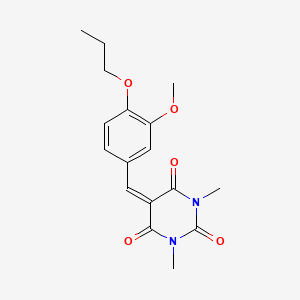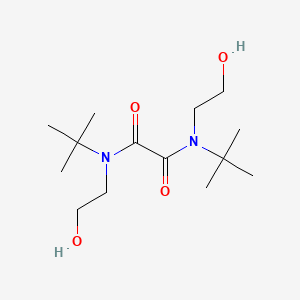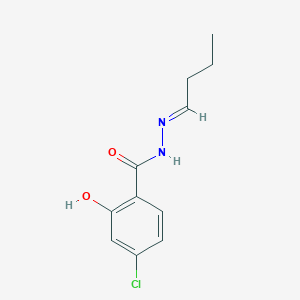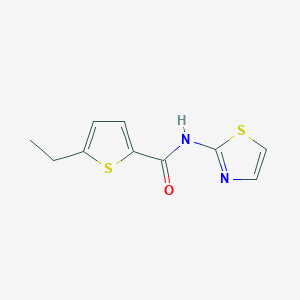![molecular formula C19H23FN2OS B4835998 (4-ETHYL-5-METHYL-3-THIENYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE](/img/structure/B4835998.png)
(4-ETHYL-5-METHYL-3-THIENYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE
Descripción general
Descripción
(4-ETHYL-5-METHYL-3-THIENYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound that features a thienyl group, a fluorobenzyl group, and a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-ETHYL-5-METHYL-3-THIENYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(4-ETHYL-5-METHYL-3-THIENYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-ETHYL-5-METHYL-3-THIENYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. It may act as a ligand for specific receptors or enzymes, making it a candidate for drug development. Its fluorobenzyl group is particularly interesting for imaging applications, as fluorine-18 is a common isotope used in positron emission tomography (PET) scans.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of (4-ETHYL-5-METHYL-3-THIENYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thienyl and piperazine derivatives, such as:
- (4-ETHYL-5-METHYL-3-THIENYL)[4-(2-THIENYLSULFONYL)-1-PIPERAZINYL]METHANONE
- (4-ETHYL-5-METHYL-3-THIENYL)METHYL CARBAMIMIDOTHIOATE
Uniqueness
What sets (4-ETHYL-5-METHYL-3-THIENYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE apart is its combination of a thienyl group with a fluorobenzyl piperazine moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
(4-ethyl-5-methylthiophen-3-yl)-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2OS/c1-3-17-14(2)24-13-18(17)19(23)22-9-7-21(8-10-22)12-15-5-4-6-16(20)11-15/h4-6,11,13H,3,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFYTBHKFXVMFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)N2CCN(CC2)CC3=CC(=CC=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-BROMO-N-{3-[(1H-PYRAZOL-1-YL)METHYL]PHENYL}BENZENE-1-SULFONAMIDE](/img/structure/B4835917.png)
![3-[(4-fluorophenyl)amino]-1-(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B4835920.png)

![1-PHENYL-4-[2-(PROPANE-1-SULFONYL)BENZOYL]PIPERAZINE](/img/structure/B4835933.png)


![BENZYL 2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE](/img/structure/B4835961.png)
![5-[(3-{[(4-methoxyphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4835962.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B4835968.png)
![5-methyl-N-[4-(4-morpholinyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4835975.png)

![2-[(4-chlorobenzyl)thio]-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B4835990.png)
![11-(4-bromophenyl)-8,8-dimethyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one](/img/structure/B4836006.png)
![2-cyano-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-(4-pyridinylmethyl)acrylamide](/img/structure/B4836024.png)
